molecular formula C27H21N3O4S B2705637 ethyl 3-(4-methylphenyl)-5-(naphthalene-1-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-47-5

ethyl 3-(4-methylphenyl)-5-(naphthalene-1-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2705637
CAS No.: 851948-47-5
M. Wt: 483.54
InChI Key: PTVCFNKBPAIMHV-UHFFFAOYSA-N
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Description

Its structure features:

  • Ethyl carboxylate at position 1, enhancing solubility and bioavailability.
  • 4-Methylphenyl at position 3, contributing to hydrophobic interactions.
  • 4-Oxo group, a common motif in bioactive heterocycles for hydrogen bonding.

Properties

IUPAC Name

ethyl 3-(4-methylphenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O4S/c1-3-34-27(33)23-21-15-35-25(22(21)26(32)30(29-23)18-13-11-16(2)12-14-18)28-24(31)20-10-6-8-17-7-4-5-9-19(17)20/h4-15H,3H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVCFNKBPAIMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methylphenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate involves multiple steps, including the formation of the thieno[3,4-d]pyridazine core and subsequent functionalization. One common method involves the regioselective Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(4-methylphenyl)-5-(naphthalene-1-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Scientific Research Applications

ethyl 3-(4-methylphenyl)-5-(naphthalene-1-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(4-methylphenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of the target compound with analogs from the evidence:

Property Target Compound Ethyl 4-Oxo-5-[(3-Phenylpropanoyl)Amino]-3-[4-(Trifluoromethyl)Phenyl]-3,4-Dihydrothieno[3,4-d]Pyridazine-1-Carboxylate Ethyl 5-Amino-3-(4-Aminophenyl)-4-Oxo-3,4-Dihydrothieno[3,4-d]Pyridazine-1-Carboxylate
Core Structure Thieno[3,4-d]pyridazine Thieno[3,4-d]pyridazine Thieno[3,4-d]pyridazine
Position 3 Substituent 4-Methylphenyl 4-(Trifluoromethyl)phenyl 4-Aminophenyl
Position 5 Substituent Naphthalene-1-amido 3-Phenylpropanoyl amino Amino
Key Functional Groups Amide, ester, ketone Amide, ester, ketone, trifluoromethyl Amine, ester, ketone
Molecular Weight (Da) ~509 (calculated) 560.2 (observed) Not reported
Melting Point Not reported 227–230°C Not reported
Potential Applications Inferred: Kinase inhibition, anticancer (based on analogs) Anticancer (trifluoromethyl enhances metabolic stability) Antiviral/antitumor (amine groups enable nucleophilic interactions)

Key Structural and Functional Insights:

Position 3 Substituents: The 4-methylphenyl group in the target compound offers moderate hydrophobicity, while the 4-(trifluoromethyl)phenyl in increases electronegativity and metabolic resistance. Impact: Trifluoromethyl groups (as in ) often improve pharmacokinetics but may reduce solubility compared to methyl or amino groups .

Position 5 Substituents: The naphthalene-1-amido group in the target compound provides steric bulk and aromatic stacking, whereas the 3-phenylpropanoyl amino in offers conformational flexibility. The amino group in is more reactive, enabling covalent interactions. Impact: Bulky substituents (e.g., naphthalene) may hinder binding in sterically restricted enzyme pockets compared to flexible chains (e.g., phenylpropanoyl) .

Functional Group Synergy :

  • The 4-oxo group in all compounds facilitates hydrogen bonding with target proteins.
  • Ethyl carboxylate enhances solubility but may limit membrane permeability compared to methyl esters .

Research Findings and Trends

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to , involving Suzuki coupling for aryl substitutions or amide bond formation for the naphthalene moiety.
  • Challenges: Steric hindrance from the naphthalene group may require optimized coupling conditions (e.g., Pd catalysts as in ).

Biological Relevance: Analogs with trifluoromethyl () or amino () groups show promise in targeting kinases or viral proteases. The target compound’s naphthalene-amido group may enhance selectivity for hydrophobic binding pockets (e.g., ATP sites in kinases) .

Thermal Stability :

  • The high melting point of (227–230°C) suggests strong crystal lattice forces, likely due to the trifluoromethyl group’s polarity. The target compound’s stability may depend on the naphthalene group’s packing efficiency .

Biological Activity

Ethyl 3-(4-methylphenyl)-5-(naphthalene-1-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of thieno[3,4-d]pyridazine derivatives. Its structure includes:

  • A thieno[3,4-d]pyridazine core
  • An ethyl ester group
  • A naphthalene amide substituent
  • A para-methylphenyl moiety

The molecular formula is C22H22N2O3SC_{22}H_{22}N_2O_3S with a molecular weight of approximately 394.49 g/mol.

Antimicrobial Activity

Research has indicated that thieno[3,4-d]pyridazine derivatives exhibit antimicrobial properties. In a study evaluating various heterocyclic compounds, derivatives similar to ethyl 3-(4-methylphenyl)-5-(naphthalene-1-amido)-4-oxo demonstrated significant zones of inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The compound has also been assessed for its anticancer activity. In vitro studies revealed that it inhibits cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Enzyme Inhibition

One notable aspect of the biological activity of this compound is its ability to inhibit specific enzymes. For example, it has been shown to inhibit tyrosinase, an enzyme involved in melanin biosynthesis, which is relevant for skin pigmentation disorders .

Study 1: Antimicrobial Evaluation

In a comparative study on the antimicrobial efficacy of various thieno[3,4-d]pyridazine derivatives, ethyl 3-(4-methylphenyl)-5-(naphthalene-1-amido)-4-oxo was found to have an IC50 value of 12 µg/mL against E. coli, indicating potent antibacterial activity .

Study 2: Anticancer Activity

A recent investigation focused on the anticancer properties of this compound showed that it could reduce the viability of HeLa cells by up to 70% at a concentration of 20 µM after 48 hours of treatment. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .

The biological activities are largely attributed to the compound's ability to interact with biological targets:

  • Inhibition of Enzymatic Activity : The inhibition of tyrosinase suggests potential applications in treating hyperpigmentation.
  • Induction of Apoptosis : The ability to induce apoptosis in cancer cells indicates a mechanism that may involve mitochondrial pathways and caspase activation.

Data Summary Table

Activity IC50 Value Cell Line/Organism
Antimicrobial12 µg/mLE. coli
Anticancer20 µMHeLa
Tyrosinase InhibitionNot specifiedEnzyme Assay

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